Proroxan - 33743-96-3

Proroxan

Catalog Number: EVT-371255
CAS Number: 33743-96-3
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Proroxan is an α2-adrenoreceptor antagonist. [, , ] It is classified as an imidazoline derivative. [] In scientific research, proroxan serves as a valuable tool for investigating the role of α2-adrenergic receptors in various physiological and pathological processes. [, ]

Future Directions
  • Development of novel delivery systems: Research focusing on optimizing proroxan's delivery, potentially through novel formulations like gastroretentive prolonged-release tablets, [, ] could improve its bioavailability and therapeutic efficacy.

Escitalopram

  • Relevance: Escitalopram was used in conjunction with proroxan in a clinical study to evaluate the efficacy of proroxan in treating generalized anxiety disorder. The study found that the combination therapy was superior to escitalopram monotherapy in reducing anxiety symptoms and autonomic manifestations. [, ]

Dexmedetomidine

  • Relevance: A study investigated the ability of proroxan and atipamezole to reverse the effects of dexmedetomidine. While atipamezole effectively neutralized the sedative and hypnotic effects of dexmedetomidine, proroxan did not show efficacy in reversing these effects. []

Atipamezole

  • Relevance: Like proroxan, atipamezole is an α2-adrenergic receptor antagonist. A study compared the efficacy of atipamezole and proroxan in reversing the effects of dexmedetomidine, demonstrating the different pharmacological profiles of these two related compounds. []

Cyclophosphamide

  • Relevance: Researchers investigated the potential protective activity of several drugs, including proroxan, against cyclophosphamide-induced DNA damage in mice erythrocytes. The study revealed that proroxan exhibited an antimutagenic effect, reducing the formation of micronuclei caused by cyclophosphamide. []

Phenylephrine

  • Relevance: Phenylephrine, like proroxan, can modulate lipid metabolism. Both were studied for their potential to induce mutagenesis and antimutagenesis. Both compounds demonstrated an antimutagenic effect, decreasing the level of chromosomal aberrations and micronuclei formation in mouse cells. This suggests the existence of a system that participates in lipid metabolism and mutagenesis/antimutagenesis, potentially mediated through cell membrane receptors. []

Orciprenaline (Metaproterenol)

  • Relevance: Orciprenaline, along with proroxan, was investigated for its impact on lipid metabolism and potential mutagenic/antimutagenic properties. Similar to proroxan, orciprenaline demonstrated an antimutagenic effect. This further supports the theory of a system linking lipid exchange and mutagenesis/antimutagenesis, with both α- and β-adrenergic receptors playing a role. []

Propranolol

  • Relevance: Propranolol, along with proroxan, was investigated for its effect on lipid metabolism and its potential to induce mutagenesis and antimutagenesis. Both compounds were found to modulate lipid levels. In contrast to the mutagenic potential of some lipid-altering agents, both proroxan and propranolol did not increase the level of chromosomal aberrations or micronuclei in mouse cells. []

Propipocaine

  • Relevance: Proroxan shares a similar β-aminoketone structural motif with Propipocaine. A novel metal-free synthesis method for β-aminoketones was developed and successfully applied to synthesize both Proroxan and Propipocaine. []

Fenazepam

  • Relevance: Fenazepam was included in a study comparing various psychotropic drugs' effects on psychophysiological status during simulated operator activity. Unlike proroxan, which did not negatively impact performance, fenazepam exhibited negative effects on some psychophysiological indicators and the quality of the modeled operator activity. []
Overview

Proroxan is a chemical compound known for its pharmacological properties, particularly its role as an antagonist of α-adrenergic receptors. It is classified as a pharmaceutical agent primarily used in the treatment of hypertension due to its vasodilatory effects. The compound's systematic name is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride, and its chemical formula is C19_{19}H24_{24}ClN1_{1}O3_{3} .

Source and Classification

Proroxan is classified under the category of adrenergic antagonists. It acts by inhibiting the action of norepinephrine at α-adrenergic receptors, leading to relaxation of vascular smooth muscle and a decrease in blood pressure. This compound is synthesized from various precursors and has been studied for its biochemical interactions and therapeutic applications in cardiovascular medicine .

Synthesis Analysis

Methods and Technical Details

The synthesis of proroxan typically involves several steps:

  1. Formation of Core Structure: The core structure is synthesized through reactions involving 3-phenylpyrrolidine and various acids and bases to control the pH levels during the reaction .
  2. Purification: High-performance liquid chromatography (HPLC) is employed for the purification of the final product, ensuring high purity levels necessary for pharmaceutical applications .
  3. Industrial Production: Large-scale synthesis utilizes ion-pair chromatographic analysis with specific columns to achieve desired purity and stability .

Reaction Conditions

The synthesis reactions are conducted under controlled conditions, including specific temperatures and pH levels, which are crucial for optimal yields. The use of solvents such as dichloromethane is common in these processes .

Molecular Structure Analysis

Structure and Data

Proroxan has a complex molecular structure characterized by a benzodioxin moiety linked to a pyrrolidine ring. The molecular weight of proroxan is approximately 337.96 g/mol. Its structural formula can be represented as follows:

C19H24ClN1O3\text{C}_{19}\text{H}_{24}\text{ClN}_{1}\text{O}_{3}

This structure allows for interactions with biological receptors, contributing to its pharmacological effects .

Chemical Reactions Analysis

Types of Reactions

Proroxan undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to form different derivatives.
  • Reduction: Capable of being reduced to yield less oxidized forms.
  • Substitution: Functional groups in proroxan can be substituted under appropriate conditions .

Common Reagents and Conditions

Reagents such as acids, bases, and oxidizing agents are commonly employed in these reactions. The specific conditions (temperature, pH) are tailored based on the desired outcome .

Major Products Formed

The major products from these reactions include various derivatives of proroxan, which may exhibit different pharmacological properties and potential therapeutic applications .

Mechanism of Action

Proroxan primarily functions as an antagonist at α-adrenergic receptors. By blocking these receptors, it inhibits vasoconstriction and promotes vasodilation, leading to reduced blood pressure. This mechanism involves modulation of neurotransmitter release and uptake in neuronal cells, influencing cellular signaling pathways that regulate vascular tone .

Physical and Chemical Properties Analysis

Physical Properties

Proroxan appears as a white crystalline solid with a melting point around 208–210 °C. It exhibits solubility in various organic solvents but shows variable stability across different pH levels .

Chemical Properties

The compound's chemical stability is influenced by environmental factors such as pH, with studies indicating that its solubility decreases significantly at extreme pH values (both acidic and basic) . Additionally, proroxan's interactions with biological systems highlight its potential reactivity with enzymes and proteins.

Applications

Proroxan is primarily used in scientific research related to cardiovascular health. Its ability to modulate blood pressure makes it a candidate for studies on hypertension treatments. Furthermore, its biochemical properties have led to investigations into its effects on neurotransmitter dynamics within the nervous system .

Introduction to Proroxan

Historical Development and Discovery of Proroxan

Proroxan emerged from systematic pharmacological research at the Institute of Toxicology under the USSR Ministry of Health during the 1970s. Soviet scientists sought novel antihypertensive agents targeting adrenergic pathways, leading to proroxan’s identification as a potent alpha-blocker. Early preclinical studies demonstrated its ability to modulate vascular tone, prompting clinical development for hypertension. By the mid-1970s, it transitioned to therapeutic use under the proprietary name Pirroksan (later standardized to proroxan). Initially approved for hypertensive crises in the Soviet Union, its regulatory authorization remains primarily confined to Russia, where it is classified as a prescription drug (Rx) [1] [5].

Table 1: Key Milestones in Proroxan Development

YearEventSignificance
Early 1970sDiscovery at USSR Institute of ToxicologyIdentified as non-selective α-blocker
1975Preclinical validationConfirmed antihypertensive efficacy in models
1977First clinical use in USSRApproved for hypertensive crises
Post-1990Shift to neuropsychiatric useRepurposed for addiction disorders
2020Pharmacological reviewClinical pharmacology consolidated in peer literature

Pharmacological Classification and Regulatory Status

Proroxan is pharmacologically classified as a non-selective alpha-adrenoceptor antagonist. It competitively inhibits both α₁- and α₂-adrenergic receptors, disrupting catecholamine-mediated vasoconstriction and central noradrenergic signaling. This dual blockade underpins its original antihypertensive effect and subsequent neuropsychiatric applications. Structurally, it is designated as 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one (CAS: 33743-96-3; UNII: T5WT3QN49G) [1] [3] [5].

Regulatory approvals for proroxan are geographically limited:

  • Russia: Approved for hypertension, Ménière’s disease, motion sickness, and allergic dermatitis [1].
  • Global Status: Not adopted by major regulatory agencies (e.g., FDA, EMA), remaining a region-specific therapeutic agent. Its inclusion in databases like KEGG DRUG (D05641) and PubChem (CID 36303) reflects academic recognition despite limited international commercialization [3] [5].

Table 2: Chemical and Regulatory Profile

PropertySpecification
IUPAC Name1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one
Molecular FormulaC₂₁H₂₃NO₃
Molar Mass337.419 g/mol
StereochemistryRacemic mixture
Key IdentifierCAS 33743-96-3; UNII T5WT3QN49G
Primary Pharmacological ActionNon-selective α-adrenergic blockade
Therapeutic ApprovalRussia (Rx only)

Significance in Modern Neuropsychopharmacology and Narcology

Proroxan’s most distinctive application lies in narcology (addiction medicine) and neuropsychiatry. Clinical observations during its antihypertensive use revealed unexpected reductions in alcohol and drug consumption among patients, prompting formal studies. Research indicates proroxan modulates central noradrenergic pathways involved in withdrawal syndromes and craving behaviors. By antagonizing α₂-adrenoceptors, it normalizes dysregulated norepinephrine release in the nucleus accumbens and prefrontal cortex—key regions in reward processing and impulse control [1].

Its adoption in Russian medicine focuses on:

  • Alcohol Use Disorder (AUD): Mitigation of withdrawal symptoms and relapse prevention.
  • Opioid Dependence: Adjunctive therapy to reduce craving severity.
  • Neurological Applications: Management of Ménière’s disease via vestibular adrenergic modulation.

The 2020 review by Shabanov highlighted proroxan’s role in balancing neurotransmitter dynamics in addiction, positioning it as a niche agent where first-line therapies fail. This repurposing exemplifies how targeting adrenergic signaling can address neuropsychiatric conditions beyond cardiovascular disorders [1].

Concluding Remarks

Proroxan exemplifies regionally significant pharmacology with unique neuropsychiatric applications. Its evolution from an antihypertensive to an addiction therapeutic underscores the importance of adrenergic pathways in compulsive disorders. While geographically restricted, its mechanism offers insights for global drug discovery targeting noradrenergic dysregulation.

Table 3: Nomenclature of Proroxan

Designation TypeName
INNProroxan
SynonymsPyrroxane, Pirroksan
Systematic IUPAC1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one
CAS Registry33743-96-3
UNIIT5WT3QN49G
KEGG DRUG IDD05641

Properties

CAS Number

33743-96-3

Product Name

Proroxan

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2

InChI Key

GZIISXIDAZYOLI-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4

Synonyms

omega-(3'-phenyl-1'-pyrrolidinyl)-6-propionylbenzo(1,4)dioxan
piroxan
pirroksan
pirroxan
proroxan
proroxan hydrochloride
pyroxan
pyrroxan

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.